molecular formula C13H18ClNO3 B14719789 Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride CAS No. 20989-68-8

Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride

Cat. No.: B14719789
CAS No.: 20989-68-8
M. Wt: 271.74 g/mol
InChI Key: DUMMYDXAWSLLST-UHFFFAOYSA-N
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Description

Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride is a chemical compound with the molecular formula C11H13NO3.ClH. It is a derivative of glycine, an amino acid, and is characterized by the presence of an ethyl ester group and a hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride typically involves the reaction of glycine with 3-oxo-3-phenylpropionic acid in the presence of an esterifying agent such as ethanol. The reaction is carried out under acidic conditions to facilitate the formation of the ethyl ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or affecting the expression of certain genes. These interactions can lead to various biological effects, depending on the context and concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

  • Glycine, N-(3-oxo-3-phenylpropyl)-, methyl ester, hydrochloride
  • Glycine, N-(3-oxo-3-phenylpropyl)-, propyl ester, hydrochloride

Uniqueness

Glycine, N-(3-oxo-3-phenylpropyl)-, ethyl ester, hydrochloride is unique due to its specific ester group and hydrochloride salt form. This structural variation can influence its reactivity, solubility, and biological activity compared to similar compounds. The ethyl ester group may provide distinct pharmacokinetic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

20989-68-8

Molecular Formula

C13H18ClNO3

Molecular Weight

271.74 g/mol

IUPAC Name

ethyl 2-[(3-oxo-3-phenylpropyl)amino]acetate;hydrochloride

InChI

InChI=1S/C13H17NO3.ClH/c1-2-17-13(16)10-14-9-8-12(15)11-6-4-3-5-7-11;/h3-7,14H,2,8-10H2,1H3;1H

InChI Key

DUMMYDXAWSLLST-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNCCC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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